7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
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Overview
Description
7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic reactions, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups in the compound can be reduced to corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring and the octahydroquinoline core may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine
- 7-(furan-2-yl)-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Fluorinated Furans and Benzofurans
Uniqueness
Compared to similar compounds, 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Biological Activity
The compound 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide represents a novel class of bioactive heterocycles that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural elements include:
- Furan Ring : Known for its role in various biological processes.
- Trifluoromethyl Group : Enhances lipophilicity and biological potency.
- Octahydroquinoline Framework : Imparts stability and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline and related compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target structure have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.4 to 11.5 µM against MRSA isolates .
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented. These compounds may inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : Inhibition of key signaling pathways involved in cell growth and survival.
- Case Studies : Certain studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antitubercular Activity
Some studies have explored the antitubercular potential of related compounds:
- Activity Against Mycobacterium tuberculosis : Compounds structurally similar to the target have demonstrated activity comparable to standard treatments like rifampicin . The MIC values reported range from 9.75 to 12.0 µM.
Table 1: Biological Activity Summary of Related Compounds
Compound Name | Activity Type | MIC (µM) | Reference |
---|---|---|---|
Compound A | Antibacterial (MRSA) | 2.4 - 11.5 | |
Compound B | Antitubercular | 9.75 - 12.0 | |
Compound C | Anticancer | Varies |
Case Studies
- Antimicrobial Evaluation :
- Anticancer Mechanism Investigation :
Properties
Molecular Formula |
C21H17F3N2O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C21H17F3N2O4/c22-21(23,24)12-3-1-4-13(9-12)25-20(29)14-10-18(28)26-15-7-11(8-16(27)19(14)15)17-5-2-6-30-17/h1-6,9,11,14H,7-8,10H2,(H,25,29)(H,26,28) |
InChI Key |
LHALXNPAORUJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
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